L-NIL Exhibits 6-Fold Greater Potency for iNOS Than L-NMA and L-NNA
L-NIL demonstrates approximately 6-fold greater potency for mouse inducible NOS (miNOS) compared to the non-selective NOS inhibitors L-NMA and L-NNA in direct enzyme inhibition assays [1]. This potency advantage translates to a lower IC50 value against the iNOS isoform, enabling more effective inhibition at reduced molar concentrations.
| Evidence Dimension | Inhibitory potency against miNOS (IC50) |
|---|---|
| Target Compound Data | 3.3 μM |
| Comparator Or Baseline | L-NMA (approximately 19.8 μM); L-NNA (approximately 19.8 μM) |
| Quantified Difference | Approximately 6-fold greater potency |
| Conditions | Enzymatic assay using mouse inducible NOS (miNOS) in vitro |
Why This Matters
This potency differential directly impacts procurement decisions: users requiring effective iNOS inhibition at lower working concentrations should prioritize L-NIL over L-NMA or L-NNA to minimize solvent or vehicle artifacts and reduce compound consumption.
- [1] Moore WM, Webber RK, Jerome GM, Tjoeng FS, Misko TP, Currie MG. L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase. J Med Chem. 1994;37(23):3886-3888. View Source
